Conformational Restriction Advantage Over the First‑Generation Lead GSK2141795
The Zhan et al. series was explicitly designed to conformationally restrict the flexible aminofurazan moiety of the clinical compound GSK2141795. By replacing the furazan with a furan‑carboxamide and locking the pyridinyl‑pyrazole torsion angle, the resulting analogues (including the scaffold of CAS 2034559‑78‑7) achieved improved Akt1 binding. The most optimised congener, compound 25e, exhibited an Akt1 IC₅₀ of 5.3 nM, whereas GSK2141795 shows a reported Akt1 IC₅₀ of 18 nM under comparable assay conditions [1]. While CAS 2034559‑78‑7 was not individually profiled in that study, it shares the identical core scaffold and substitution logic that underpin this potency gain.
| Evidence Dimension | Akt1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Exact IC₅₀ not reported; scaffold representative 25e IC₅₀ = 5.3 nM |
| Comparator Or Baseline | GSK2141795 IC₅₀ = 18 nM |
| Quantified Difference | 3.4‑fold improvement in potency for the conformationally restricted scaffold |
| Conditions | In vitro Akt1 kinase inhibition assay (ADP‑Glo format); values taken from Zhan et al. 2016 |
Why This Matters
A 3.4‑fold potency boost at the target kinase means lower compound consumption in biochemical assays and potentially reduced off‑target exposure in cellular experiments, making the scaffold a more efficient research tool than the first‑generation clinical lead.
- [1] Zhan W, Xu L, Dong X, et al. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors. Eur J Med Chem. 2016;117:47-58. doi:10.1016/j.ejmech.2016.04.011 View Source
